molecular formula C6H10O4 B1367335 3-(1,3-Dioxolan-2-yl)propanoic acid CAS No. 4388-56-1

3-(1,3-Dioxolan-2-yl)propanoic acid

Cat. No. B1367335
CAS RN: 4388-56-1
M. Wt: 146.14 g/mol
InChI Key: OMRKVBGGCFPFQR-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)propanoic acid is a chemical compound with the molecular formula C6H10O4 . It is also known by other names such as 1,3-Dioxolane-2-propanoic acid .


Molecular Structure Analysis

The molecular structure of 3-(1,3-Dioxolan-2-yl)propanoic acid is characterized by the presence of a 1,3-dioxolane ring attached to a propanoic acid group . The molecular weight of this compound is approximately 146.141 Da .


Physical And Chemical Properties Analysis

3-(1,3-Dioxolan-2-yl)propanoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 246.1±25.0 °C at 760 mmHg, and a flash point of 102.6±16.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 56 Å2 and a molar volume of 119.5±3.0 cm3 .

Scientific Research Applications

Stereoselective Synthesis

The compound is used in the stereoselective formation of substituted 1,3-dioxolanes, which is a crucial process in the synthesis of various organic molecules with specific spatial arrangements. This process involves the assembly of three components: alkene, carboxylic acid, and silyl enol ether, leading to the generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation .

Hypervalent Iodine Chemistry

In the realm of hypervalent iodine chemistry, 3-(1,3-Dioxolan-2-yl)propanoic acid plays a role in oxidative difunctionalization of alkenes. This method allows for the attachment of two nucleophiles to a carbon-carbon double bond, expanding the diversity of heterocyclic products that can be synthesized .

Fluorescent Probing

This compound is applied in the preparation of ratiometric fluorescent probes for the specific detection of cysteine over homocysteine and glutathione. Such probes are essential for biochemical studies involving thiol-containing amino acids and peptides .

Inhibition of Calmodulin Kinase II

It serves as a reactant for microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II. This application is significant in the study of calcium/calmodulin-dependent processes within biological systems .

Synthesis of S1 Receptor Ligands

The acid is used in the preparation of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands. These ligands have potential therapeutic applications in treating various neurological disorders .

Antitumor Agents

In cancer research, 3-(1,3-Dioxolan-2-yl)propanoic acid is involved in the synthesis of compounds with antitumor properties. Developing new antitumor agents is a critical aspect of ongoing cancer therapy advancements .

Regio-Selective Indole Derivatives

The compound aids in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in pharmaceuticals due to their presence in many natural products and drugs .

Material Science

In material science, the compound’s derivatives are used to create polymers and materials with specific properties, such as increased flexibility or improved thermal stability. This has implications for developing new materials for industrial applications .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

It’s possible that the compound interacts with its targets through the formation of ether or ester bonds

Biochemical Pathways

As an intermediate in organic synthesis , it’s likely that the compound is involved in a variety of biochemical pathways, with the exact pathways depending on the specific reaction conditions and targets.

Result of Action

As an intermediate in organic synthesis , the compound likely contributes to the formation of a variety of different molecules, with the exact effects depending on the specific reaction conditions and targets.

Action Environment

The action, efficacy, and stability of 3-(1,3-Dioxolan-2-yl)propanoic acid are likely influenced by various environmental factors, including temperature, pH, and the presence of other molecules .

Safety and Hazards

The safety data sheet for 3-(1,3-Dioxolan-2-yl)propanoic acid indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation. In case of contact, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

3-(1,3-dioxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)1-2-6-9-3-4-10-6/h6H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRKVBGGCFPFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515710
Record name 3-(1,3-Dioxolan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxolan-2-yl)propanoic acid

CAS RN

4388-56-1
Record name 3-(1,3-Dioxolan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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